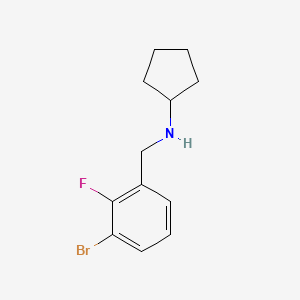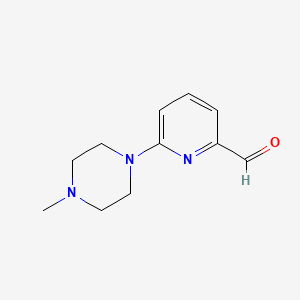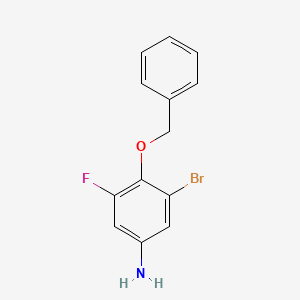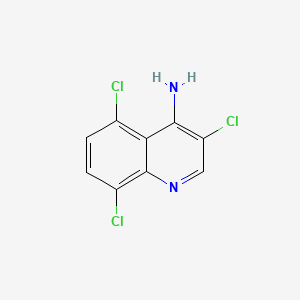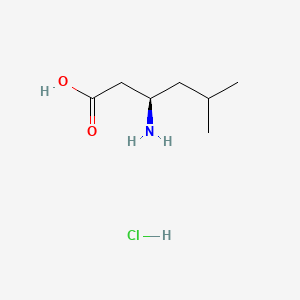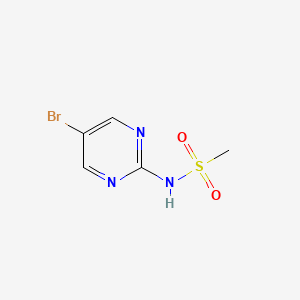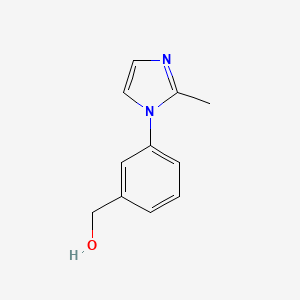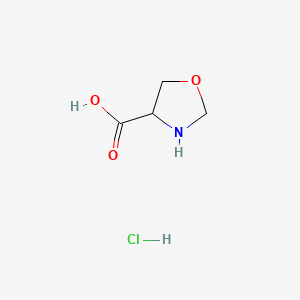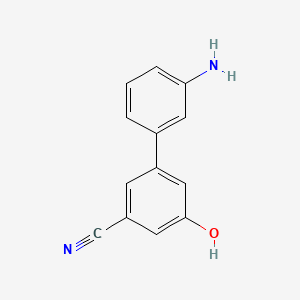
5-(3-Aminophenyl)-3-cyanophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as spectroscopy, chromatography, and thermal analysis can be used to determine these properties .科学的研究の応用
Affinity Chromatography
Compounds similar to 5-(3-Aminophenyl)-3-cyanophenol have been utilized in the development of specific adsorbents for affinity chromatography. For example, a derivative was synthesized and coupled to Sepharose, demonstrating its potential in the purification of enzymes such as ribonuclease A by affinity chromatography. This showcases the application of such compounds in biochemical separations and purification processes (Wilchek & Gorecki, 1969).
Anti-inflammatory Properties
Research on derivatives of aminophenol compounds has shown potential in reducing cytokine-induced inflammation in human intestinal cells. This suggests a possible application in the treatment or management of chronic inflammatory diseases, such as inflammatory bowel disease. The comparison with known anti-inflammatory drugs highlights the potential efficacy and application of such compounds in pharmacology (Serra et al., 2012).
Organic Synthesis
Compounds with aminophenyl groups have been utilized in the synthesis of various heterocyclic compounds, such as isoxazoles and pyrazoles, through reactions with oxime and hydrazone dianions. These findings contribute to the field of organic synthesis, offering new routes for the construction of heterocyclic structures which are prevalent in many pharmaceuticals and agrochemicals (Strekowski & Lin, 1997).
Molecular Docking and Potentiometric Studies
Aminophenol derivatives have been explored for their binding interactions with biological receptors, such as those related to cancer. Molecular docking and potentiometric studies on azo phenols derived from aminophenol indicate their potential in developing therapeutic agents targeting specific proteins involved in cancer. This highlights the role of such compounds in medicinal chemistry and drug design (El‐Bindary et al., 2015).
Ligand Exchange Reactions in Coordination Chemistry
In coordination chemistry, aminophenol derivatives have been used to study ligand exchange reactions, particularly in metal complexes. Such research contributes to our understanding of the reactivity and stability of metal-ligand interactions, which is crucial in catalysis and materials science (Klausmeyer et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(3-aminophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,16H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYAQDYNWUBATQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684619 |
Source


|
| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-cyanophenol | |
CAS RN |
1261900-78-0 |
Source


|
| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

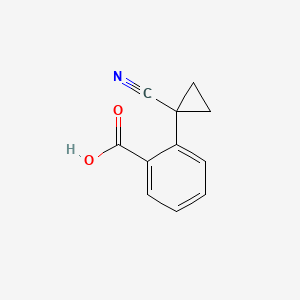
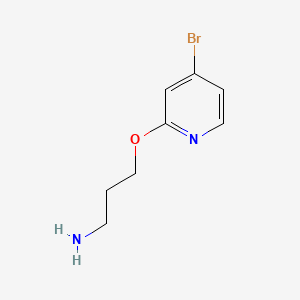
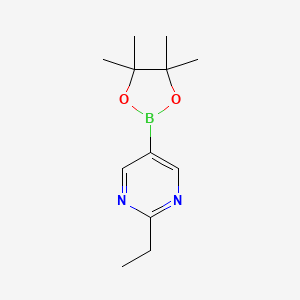
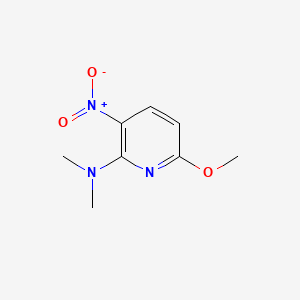
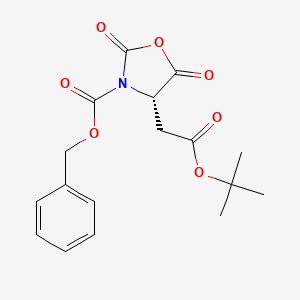
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)
